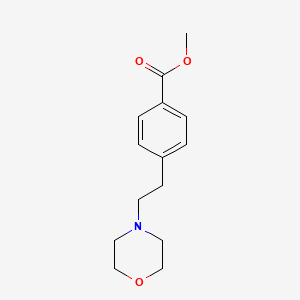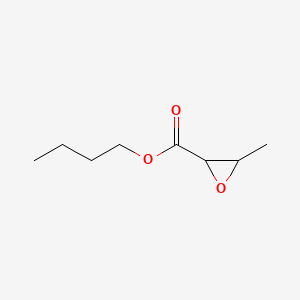
2,3,5,6-Tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-D-glucose (4-DDG) is a synthetic analog of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This structural modification imparts unique properties to 4-DDG, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Deoxy-D-glucose can be synthesized through several methods, including the reduction of 4-deoxy-D-galactose or the enzymatic conversion of glucose. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, 4-DDG is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to obtain the desired compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Deoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of 4-DDG.
Aplicaciones Científicas De Investigación
4-Deoxy-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to understand glucose uptake and utilization in cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glycolysis.
Industry: Utilized in the production of biofuels and other value-added chemicals.
Mecanismo De Acción
The mechanism by which 4-Deoxy-D-glucose exerts its effects involves its competitive inhibition of glucose transporters and glycolytic enzymes. By mimicking glucose, 4-DDG interferes with cellular glucose metabolism, leading to the inhibition of energy production in cancer cells and other glucose-dependent processes.
Molecular Targets and Pathways:
Glucose Transporters: 4-DDG competes with glucose for uptake into cells.
Glycolytic Enzymes: Inhibits key enzymes in the glycolytic pathway, such as hexokinase and phosphoglucose isomerase.
Comparación Con Compuestos Similares
2-Deoxy-D-glucose (2-DG): Another glucose analog used in metabolic studies and cancer research.
3-O-methyl-D-glucose (3-OMG): A methylated form of glucose used in glucose uptake assays.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)





![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)





![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

